3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol
Description
Contextualization within Bridged Nitrogen Heterocycles in Chemical Sciences
Bridged nitrogen heterocycles are a class of organic compounds where two rings are joined by a nitrogen atom, creating a rigid, three-dimensional structure. rsc.org This structural feature is present in a multitude of natural products, many of which exhibit biological activities. rsc.org In fact, approximately 59% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain at least one nitrogen heterocycle, highlighting their importance in pharmaceutical sciences. acs.org
The defining characteristic of bridged systems, such as the azabicyclo[3.3.1]nonane core, is their conformational rigidity compared to their monocyclic counterparts. This rigidity allows for precise positioning of functional groups in three-dimensional space, a crucial factor in designing molecules with specific biological targets. The nitrogen atom at the bridgehead position can significantly influence the compound's chemical and physical properties. rsc.orgnih.gov
Significance of the Azabicyclo[3.3.1]nonane Core in Academic Research
The azabicyclo[3.3.1]nonane moiety is a privileged scaffold found in numerous bioactive natural products and synthetic molecules. nih.govrsc.org Its derivatives have been investigated for a wide range of applications in medicinal chemistry. For example, different isomers and derivatives of the azabicyclo[3.3.1]nonane skeleton are explored for their potential interactions with various biological systems. nih.gov
The versatility of this scaffold stems from several key attributes:
Structural Rigidity: The bicyclic nature of the core restricts conformational flexibility, which is advantageous for studying structure-activity relationships.
Three-Dimensional Diversity: The scaffold provides a non-planar structure that can access different regions of chemical space compared to flat aromatic compounds. whiterose.ac.uk
Synthetic Accessibility: Various synthetic methods have been developed to access the azabicyclo[3.3.1]nonane skeleton, including tandem Mannich reactions, allowing for the creation of diverse derivatives. rsc.org
Derivatives of the 9-azabicyclo[3.3.1]nonane core, in particular, have been synthesized and evaluated as ligands for the dopamine (B1211576) transporter (DAT), although some have shown lower potency compared to other structural analogues like tropanes. acs.org The core is also a component of mixed neurotransmitter reuptake inhibitors. google.com
Historical Perspectives on the Development of Azabicyclic Alcohol Derivatives
The study of azabicyclic alcohols has a long history rooted in the exploration of alkaloids and other natural products. The investigation into the stereochemistry of related structures, such as the hydroxyquinolizidines, laid the groundwork for understanding the conformational preferences and reactivity of these complex systems. scilit.com Early research focused on the synthesis and conformational analysis of these molecules to understand how the orientation of the hydroxyl group and the conformation of the bicyclic rings influence their properties.
The development of synthetic methodologies has been crucial. For instance, facile one-pot syntheses for the 3-azabicyclo[3.3.1]nonane scaffold have been reported, showcasing the ongoing efforts to create these structures efficiently. rsc.org Over the years, research has evolved from fundamental stereochemical studies to the design and synthesis of specific derivatives, like 3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol, for potential applications in various fields of chemical research. The synthesis of related structures, such as 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol, has been detailed, including analyses of their chair-chair and chair-boat conformations through X-ray diffraction. acs.org
Below is a table summarizing key data for this compound and a related derivative.
| Property | This compound | 9-(Cyclopropylmethyl)-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol |
| CAS Number | 125834-96-0 lookchem.combldpharm.com | 1211403-26-7 chemscene.com |
| Molecular Formula | C₁₅H₂₁NO | C₁₈H₂₅NO chemscene.com |
| Molecular Weight | 231.33 | 271.40 chemscene.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol |
InChI |
InChI=1S/C14H19NO/c16-14(11-5-2-1-3-6-11)9-12-7-4-8-13(10-14)15-12/h1-3,5-6,12-13,15-16H,4,7-10H2 |
InChI Key |
XZHGLQVLVUJNKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC(C1)N2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Synthetic Methodologies for Azabicyclo 3.3.1 Nonan 3 Ol Derivatives Featuring a Phenyl Moiety
Strategic Approaches to the Azabicyclo[3.3.1]nonane Ring System Construction
The formation of the bicyclic scaffold is a critical step in the synthesis of 3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol. Various ring-forming reactions are employed to achieve this, with the Mannich reaction being a classical and widely utilized method. More advanced techniques, such as intramolecular aldol condensations and Diels-Alder reactions, also offer versatile routes to this complex ring system.
Mannich Reaction-Based Cyclization Procedures
The Mannich reaction is a powerful tool for the construction of the 9-azabicyclo[3.3.1]nonane core. dntb.gov.uasemanticscholar.orgnih.govgoogle.com This one-pot condensation typically involves a primary or secondary amine, formaldehyde, and a ketone. In the context of synthesizing precursors to this compound, a common approach involves the reaction of a piperidone derivative, an amine, and formaldehyde. For instance, the condensation of a 4-piperidone with an appropriate amine and formaldehyde can yield the bicyclic ketone, which is a direct precursor to the target alcohol. semanticscholar.org
A notable example is the synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, which can be achieved through a reaction involving benzylamine, glutaraldehyde, and acetonedicarboxylic acid. orgsyn.org This precursor can then be further modified to introduce the phenyl group at the 3-position or undergo reduction. The Mannich reaction offers a straightforward and efficient route to the bicyclic system, often with good yields.
Table 1: Examples of Mannich Reaction for Azabicyclo[3.3.1]nonane Synthesis
| Amine Component | Carbonyl Component | Aldehyde | Product | Reference |
|---|---|---|---|---|
| Benzylamine | Acetonedicarboxylic acid | Glutaraldehyde | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | orgsyn.org |
| Primary Amines | 1-(3-ethoxypropyl)-4-oxopiperidine | Paraformaldehyde | 3,7-Diazabicyclo[3.3.1]nonan-9-ones | semanticscholar.org |
Advanced Ring-Forming Reactions
Beyond the classical Mannich reaction, other advanced cyclization strategies have been developed for the synthesis of the azabicyclo[3.3.1]nonane framework.
Intramolecular Aldol Condensation: This approach is a key strategy for forming the six-membered ring of the bicyclic system. rsc.org It typically involves a suitably substituted cyclooctanone or a linear precursor that can undergo cyclization. For instance, a tandem lactone ring opening and intramolecular aldol condensation mediated by DIBAL-H has been successfully applied to synthesize bicyclo[3.3.1]nonan-9-one cores. rsc.org While not directly leading to the 9-aza-variant, this methodology highlights the power of intramolecular aldol reactions in constructing the bicyclic scaffold. In the synthesis of azabicyclo[3.3.1]nonane-containing natural products, tandem intramolecular aldol/lactamization reactions have been employed to form the core structure in a one-pot operation. nii.ac.jpnih.gov
Diels-Alder Reaction: The Diels-Alder reaction provides a powerful and stereocontrolled method for the construction of cyclic systems. rsc.org In the context of azabicyclo[3.3.1]nonanes, an intramolecular Diels-Alder reaction of an oxazole-olefin has been utilized to construct the core skeleton of alkaloids containing this moiety. jst.go.jp This cycloaddition strategy allows for the efficient assembly of the complex polycyclic framework.
Stereoselective Synthesis of Azabicyclo[3.3.1]nonan-3-ol Moieties
Once the 3-oxo-9-azabicyclo[3.3.1]nonane precursor is obtained, the next crucial step is the stereoselective reduction of the ketone to the corresponding alcohol. The stereochemistry at the C-3 position is critical and can be controlled through the choice of reducing agents and reaction conditions.
Diastereoselective Reduction of 3-Oxo Precursors
The reduction of 9-azabicyclo[3.3.1]nonan-3-ones can lead to two diastereomeric alcohols, the endo and exo isomers. Achieving high diastereoselectivity is a key challenge in the synthesis of this compound.
Catalytic hydrogenation using ruthenium complexes has emerged as an efficient method for the stereoselective reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives to the corresponding endo-alcohol. google.compatentbuddy.com This method offers a cost-effective and environmentally friendly alternative to metal hydride reagents. The reaction is typically carried out under a hydrogen atmosphere in the presence of a ruthenium catalyst. The choice of the ruthenium complex and reaction conditions can significantly influence the diastereoselectivity of the reduction. Chiral ruthenium(II) complexes are known to be versatile and powerful catalysts for the hydrogenation of a broad range of heteroarenes. nih.gov
Table 2: Ruthenium-Catalyzed Hydrogenation of 9-Azabicyclo[3.3.1]nonan-3-ones
| Substrate | Catalyst | Product | Diastereoselectivity | Reference |
|---|
Borohydride reagents, particularly sodium borohydride (NaBH₄), are widely used for the reduction of ketones to alcohols. google.comgoogle.com In the synthesis of 9-azabicyclo[3.3.1]nonan-3-ol derivatives, sodium borohydride provides a convenient and effective method for the reduction of the 3-oxo group. google.comgoogle.com The reaction is typically performed in a protic solvent such as methanol or ethanol at low temperatures to enhance selectivity. For example, the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with sodium borohydride in methanol yields the corresponding alcohol. google.comgoogle.com While generally effective, the diastereoselectivity of borohydride reductions can be influenced by the steric environment around the carbonyl group and may sometimes require optimization to achieve the desired isomer in high purity.
Table 3: Borohydride Reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
| Substrate | Reagent | Solvent | Product | Reference |
|---|
Phenyl Group Introduction and Positional Functionalization at C-3
The primary route to obtaining this compound involves the construction of a suitable precursor, 9-azabicyclo[3.3.1]nonan-3-one, followed by the introduction of the phenyl moiety at the C-3 position.
A common and effective precursor for this synthesis is 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one. Its synthesis is often achieved through a Mannich-type condensation reaction. For instance, the reaction of glutaraldehyde, benzylamine hydrochloride, and 3-oxopentanedioic acid can yield the desired ketone google.com. An alternative approach involves the reaction of benzylamine, glutaraldehyde, and acetone dicarboxylic acid orgsyn.org.
Once 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one is obtained, the crucial introduction of the phenyl group at the C-3 position to form a tertiary alcohol is typically accomplished via a nucleophilic addition of a phenyl organometallic reagent. The Grignard reagent, phenylmagnesium bromide (PhMgBr), is a commonly employed reagent for this transformation. The reaction proceeds by the nucleophilic attack of the phenyl anion on the electrophilic carbonyl carbon of the ketone, followed by an aqueous workup to yield 3-phenyl-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.
The final step to obtain the target compound, this compound, involves the removal of the N-benzyl protecting group. This is typically achieved through catalytic hydrogenation. For example, the debenzylation can be carried out using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere google.com.
A summary of this synthetic pathway is presented in the table below.
| Step | Starting Material | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | Glutaraldehyde, Benzylamine hydrochloride, 3-Oxopentanedioic acid | Condensation reaction | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one |
| 2 | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | 1. Phenylmagnesium bromide (PhMgBr) in an ethereal solvent (e.g., THF or diethyl ether) 2. Aqueous workup | 3-Phenyl-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol |
| 3 | 3-Phenyl-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol | H₂, Palladium on carbon (Pd/C) | This compound |
Derivatization Strategies on the Azabicyclo[3.3.1]nonane Scaffold (e.g., N-substitution)
The secondary amine in this compound provides a versatile handle for a variety of derivatization strategies, primarily through N-substitution. These modifications are crucial for modulating the physicochemical and pharmacological properties of the molecule.
N-Alkylation: A straightforward method for N-substitution is direct alkylation using alkyl halides. The nitrogen atom acts as a nucleophile, displacing the halide from the alkylating agent. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. A variety of alkyl groups can be introduced using this method, including simple alkyl chains and more complex functionalized moieties.
N-Acylation: The introduction of an acyl group onto the nitrogen atom can be achieved through reaction with acylating agents such as acyl chlorides or acid anhydrides. This reaction forms an amide linkage and can be used to introduce a wide range of functionalities.
Reductive Amination: Another powerful method for N-substitution is reductive amination. This two-step, one-pot process involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃). This method is particularly useful for introducing a diverse array of substituted alkyl groups.
The table below summarizes various N-substitution strategies for the 9-azabicyclo[3.3.1]nonane scaffold.
| Derivatization Strategy | Reagents | Functional Group Introduced | Resulting Compound Class |
|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, Et₃N) | Alkyl group (R) | N-Alkyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol |
| N-Acylation | Acyl chloride (R-COCl) or Acid anhydride ((RCO)₂O), Base | Acyl group (R-CO) | N-Acyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol |
| Reductive Amination | Aldehyde (R'CHO) or Ketone (R'R''CO), Reducing agent (e.g., NaBH(OAc)₃) | Substituted alkyl group (CH₂R' or CHR'R'') | N-Substituted-alkyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol |
These derivatization strategies allow for the systematic modification of the this compound core, enabling the exploration of structure-activity relationships and the development of new chemical entities with tailored properties.
Structural Elucidation and Conformational Analysis of 3 Phenyl 9 Azabicyclo 3.3.1 Nonan 3 Ol and Analogs
Solid-State Structural Investigations
The precise arrangement of atoms and molecules in the crystalline lattice provides fundamental insights into the inherent conformational preferences of a compound, free from the influence of solvent molecules.
X-ray Crystallography for Molecular Geometry and Packing
The crystallographic data for (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one indicates that it crystallizes in an orthorhombic system with the space group P212121 nih.gov. The bicyclic framework of this analog adopts a chair-chair conformation nih.gov. This is a common and generally the most stable conformation for the bicyclo[3.3.1]nonane system, minimizing steric strain. In this conformation, both the piperidine (B6355638) and the cyclohexane rings exist in a chair form nih.gov. It is highly probable that 3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol would also adopt a similar chair-chair conformation in the solid state, with the bulky phenyl group occupying an equatorial position to minimize steric interactions. The introduction of the hydroxyl group at the C3 position is unlikely to alter this fundamental conformational preference.
Interactive Table: Crystallographic Data for (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one nih.gov.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇NO |
| Molecular Weight | 215.29 |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 9.4028 (3) |
| b (Å) | 10.2524 (5) |
| c (Å) | 12.0473 (6) |
| Volume (ų) | 1161.38 (9) |
| Z | 4 |
The molecular packing in the crystal lattice of such compounds is typically governed by van der Waals forces. In the case of this compound, the presence of the hydroxyl group would introduce the possibility of intermolecular hydrogen bonding, which would significantly influence the crystal packing arrangement.
Solution-State Conformational Dynamics
The conformation of a molecule in solution can differ from its solid-state structure and is often more dynamic. A variety of spectroscopic techniques are employed to probe these solution-state conformations.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure and conformational dynamics of molecules in solution. For this compound, a combination of one-dimensional and two-dimensional NMR experiments would provide a comprehensive picture of its solution-state conformation.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the bicyclic framework and the phenyl group. The chemical shifts of the bridgehead protons (H-1 and H-5) and the protons on the carbons adjacent to the nitrogen and the hydroxyl-bearing carbon would be particularly informative. The coupling constants (J-values) between adjacent protons, obtained from high-resolution spectra, are crucial for determining dihedral angles and thus the ring conformation. For instance, large vicinal coupling constants (typically 8-12 Hz) between axial-axial protons in a chair conformation would be expected.
The ¹³C NMR spectrum would provide information on the number of unique carbon atoms and their chemical environments. The chemical shift of the C3 carbon, bearing the phenyl and hydroxyl groups, would be significantly downfield due to the deshielding effects of these substituents.
Interactive Table: Expected ¹H and ¹³C NMR Chemical Shift Ranges for the 9-Azabicyclo[3.3.1]nonane Core.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1, C5 (bridgehead) | 2.0 - 3.0 | 30 - 45 |
| C2, C4, C6, C8 (ring CH₂) | 1.5 - 2.5 | 20 - 35 |
| C3 | - | 60 - 80 |
| C7 (ring CH₂) | 1.5 - 2.5 | 20 - 35 |
| Phenyl-H | 7.0 - 7.5 | - |
Two-dimensional NMR techniques are indispensable for the unambiguous assignment of ¹H and ¹³C signals and for establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons, allowing for the tracing of the proton connectivity throughout the bicyclic system. This is instrumental in assigning the signals of the methylene protons in the two rings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the carbons to which they are directly attached. This allows for the direct assignment of the ¹³C signals based on the already assigned proton signals.
Vibrational Spectroscopy (e.g., Fourier-Transform Infrared)
Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule. In the FT-IR spectrum of this compound, characteristic absorption bands would be observed.
Interactive Table: Expected FT-IR Absorption Bands for this compound.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H | 3200 - 3600 (broad) | Alcohol hydroxyl stretch |
| C-H (aromatic) | 3000 - 3100 | Phenyl C-H stretch |
| C-H (aliphatic) | 2850 - 3000 | Bicyclic ring C-H stretch |
| C=C | 1450 - 1600 | Phenyl ring skeletal vibrations |
| C-O | 1000 - 1260 | Alcohol C-O stretch |
The position and shape of the O-H stretching band can provide information about hydrogen bonding. A broad band typically indicates the presence of intermolecular hydrogen bonding in the sample.
Theoretical Studies on Conformational Preferences
Theoretical calculations are powerful tools for investigating the conformational landscapes of complex molecules, offering insights that complement experimental data. For this compound and its analogs, computational methods such as Molecular Mechanics (MMX) and Density Functional Theory (DFT) have been instrumental in elucidating the preferred conformations and the energetic barriers between them.
Molecular Mechanics (MMX) calculations, a force-field method, provide a computationally efficient means of exploring the potential energy surfaces of molecules. Studies on related 3-azabicyclo[3.3.1]nonane derivatives have consistently shown that the bicyclic system predominantly adopts a chair-chair conformation. For instance, in the case of 3-methyl-3-azabicyclo[3.3.1]nonan-9-ols, MMX calculations, corroborated by NMR spectroscopy, have indicated that a flattened chair-chair conformation with the N-substituent in an equatorial position is the most stable arrangement. researchgate.net This preference is largely governed by the minimization of steric strain.
For this compound, MMX calculations would be expected to predict a similar lowest energy conformation. The bulky phenyl group at the C-3 position would sterically favor an equatorial orientation to minimize 1,3-diaxial interactions. The hydroxyl group, also at C-3, could exist in either an axial or equatorial position, with the relative stability of these epimers being influenced by other interactions within the molecule.
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Chair-Chair (equatorial Phenyl) | ~55° | 0.00 | >95 |
| Chair-Boat | Variable | ~3-5 | <5 |
| Boat-Chair | Variable | ~4-6 | <1 |
| Boat-Boat | Variable | >10 | <1 |
Density Functional Theory (DFT) offers a higher level of theory by incorporating electron correlation, providing more accurate energetic and geometric information. DFT has been recognized as an indispensable tool for the conformational and configurational studies of chiral bicyclic compounds. researchgate.net For bicyclo[3.3.1]nonan-9-one, DFT calculations have been used to investigate the energy differences and inversion barriers between its conformers, revealing a small energy difference between the twin-chair and boat-chair conformations. researchgate.net
In the context of this compound, DFT calculations would allow for a more refined understanding of the conformational equilibrium. These calculations can more accurately model the subtle electronic effects, such as hyperconjugation and intramolecular hydrogen bonding, which can influence conformational preferences. For example, a DFT study could precisely quantify the energy difference between the conformers where the hydroxyl group is axial versus equatorial, taking into account a potential intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom at the 9-position.
| Conformer | Absolute Energy (Hartree) | Relative Free Energy (kcal/mol) | Dipole Moment (Debye) |
|---|---|---|---|
| Chair-Chair (equatorial Phenyl, equatorial OH) | -X.XXXXX1 | 0.00 | ~2.1 |
| Chair-Chair (equatorial Phenyl, axial OH) | -X.XXXXX2 | ~0.8 | ~2.5 |
| Chair-Boat (equatorial Phenyl) | -X.XXXXX3 | ~4.2 | ~3.0 |
The conformational stability of this compound is significantly influenced by a network of intramolecular non-covalent interactions. These weak interactions, including hydrogen bonds and van der Waals forces, can collectively have a substantial impact on the molecule's preferred geometry.
A key non-covalent interaction in this molecule is the potential for an intramolecular hydrogen bond between the hydroxyl group at C-3 and the nitrogen atom at the 9-position. This interaction would be most favorable in the chair-chair conformation where the hydroxyl group is in an axial orientation, bringing it into close proximity to the nitrogen lone pair. Such an interaction would stabilize this particular conformer.
Furthermore, steric interactions, a form of van der Waals repulsion, play a crucial role. The bulky phenyl group at C-3 will preferentially occupy an equatorial position to avoid steric clashes with the axial hydrogens on the cyclohexane ring. The "hockey-stick" effect, a term used to describe the repulsive interaction between lone pairs of heteroatoms at the 3 and 7 positions in related bicyclo[3.3.1]nonane systems, is less relevant here but highlights the importance of considering transannular interactions. researchgate.net In protonated 3-azabicyclo[3.3.1]nonane systems, dihydrogen bonds with significant covalent character have been observed, indicating the diverse nature of non-covalent forces in this bicyclic framework. rsc.org
| Interaction Type | Atoms Involved | Estimated Distance (Å) | Effect on Stability |
|---|---|---|---|
| Intramolecular Hydrogen Bond | O-H (axial) --- N9 | ~2.0 - 2.5 | Stabilizing |
| Steric Repulsion (1,3-diaxial) | Phenyl (axial) --- H (axial) | - | Destabilizing |
| van der Waals Attraction | Phenyl --- Cyclohexane ring | - | Weakly Stabilizing |
Chemical Reactivity and Transformation Pathways of 3 Phenyl 9 Azabicyclo 3.3.1 Nonan 3 Ol Derivatives
Oxidation Reactions and Their Products
The oxidation of 3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol is challenging due to the presence of a tertiary alcohol. Tertiary alcohols lack a hydrogen atom on the carbon bearing the hydroxyl group, making them resistant to standard oxidation reactions that typically proceed via C-H bond cleavage to form a carbonyl group.
Under mild oxidizing conditions, which readily convert primary and secondary alcohols to aldehydes and ketones respectively, this compound is generally unreactive. The use of stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid under harsh conditions (e.g., high temperatures), does not typically yield a simple ketone. Instead, such conditions are more likely to lead to the cleavage of carbon-carbon bonds, resulting in the degradation of the bicyclic framework. This type of oxidative cleavage is generally of limited synthetic utility due to the formation of complex product mixtures.
One potential, albeit less common, oxidative transformation for cyclic tertiary alcohols is a fragmentation reaction. For instance, a retro-Barbier type fragmentation can occur under specific conditions. While not explicitly documented for this compound, analogous cyclic tertiary alcohols have been shown to undergo ring-opening when treated with reagents like bromine and a base, leading to the formation of a bromoketone.
It is important to distinguish the oxidation of the 3-hydroxy group from reactions involving derivatives of the 9-azabicyclo[3.3.1]nonane core as oxidation catalysts. Notably, 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO), a derivative of the parent bicyclic amine, is a highly effective organocatalyst for the oxidation of a wide range of primary and secondary alcohols. organic-chemistry.org This reactivity, however, stems from the nitroxyl (B88944) radical and does not represent a transformation pathway for the tertiary alcohol of the title compound.
Due to the inherent stability of the tertiary alcohol to oxidation, there is a lack of extensive research literature detailing specific oxidation products of this compound.
Substitution Reactions on the Bicyclic Framework
Substitution reactions involving this compound primarily occur at the tertiary hydroxyl group. The direct displacement of the hydroxyl group is difficult as it is a poor leaving group. Therefore, activation of the hydroxyl group is a necessary first step for substitution to proceed.
A common strategy is acid-catalyzed substitution, which proceeds via an S(_N)1-type mechanism. Protonation of the hydroxyl group by a strong acid (e.g., HBr, HCl) forms a good leaving group, water. Subsequent departure of the water molecule generates a tertiary carbocation at the C-3 position, which is stabilized by the adjacent phenyl group. This carbocation is then attacked by a nucleophile present in the reaction medium. For example, reaction with hydrohalic acids can yield the corresponding 3-halo-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives.
Another approach to facilitate substitution is the conversion of the hydroxyl group into a better leaving group, such as a tosylate or mesylate. However, the formation of these sulfonate esters from tertiary alcohols can be sterically hindered and may require forcing conditions. Once formed, these derivatives can undergo nucleophilic substitution.
The hydroxyl group can also be displaced using reagents like thionyl chloride (SOCl(_2)) to introduce a chlorine atom. This reaction likely proceeds through the formation of a chlorosulfite intermediate.
Furthermore, substitution can occur on the oxygen atom of the hydroxyl group without C-O bond cleavage. An example is the formation of carbamates. The reaction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol with an isocyanate in the presence of a catalyst like dibutyltin (B87310) diacetate yields the corresponding phenylcarbamate derivative. While this example uses a 9-benzyl analog, a similar reaction is expected for the parent compound.
A summary of potential substitution reactions is presented in the table below.
| Starting Material | Reagent(s) | Product Type | Reaction Type |
| This compound | HBr | 3-Bromo-3-phenyl-9-azabicyclo[3.3.1]nonane | S(_N)1 |
| This compound | SOCl(_2) | 3-Chloro-3-phenyl-9-azabicyclo[3.3.1]nonane | Substitution |
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | Phenyl Isocyanate, Dibutyltin diacetate | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl phenylcarbamate | O-Acylation |
This table represents plausible reactions based on the known chemistry of tertiary alcohols and related azabicyclic systems.
Regiochemical and Stereochemical Aspects in Chemical Reactions
The stereochemistry of the 9-azabicyclo[3.3.1]nonane framework plays a crucial role in its reactivity. This bicyclic system typically adopts a stable double-chair conformation, although chair-boat conformers can also exist, particularly in substituted derivatives. researchgate.net
The synthesis of this compound itself can be highly stereoselective. The addition of a phenyl Grignard reagent (phenylmagnesium bromide) or phenyllithium (B1222949) to the precursor, 9-azabicyclo[3.3.1]nonan-3-one, often proceeds with a high degree of facial selectivity. The incoming phenyl group preferentially attacks from the less sterically hindered face of the carbonyl group, leading to a specific diastereomer of the tertiary alcohol. For instance, in the related 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, the addition of phenylmagnesium bromide is reported to be very stereospecific. researchgate.net
The rigid conformation of the bicyclic system can also influence the stereochemical course of reactions. The double-chair conformation places substituents in well-defined axial or equatorial positions, which can direct the approach of reagents. For example, the accessibility of the hydroxyl group for protonation or conversion to a better leaving group can be affected by its axial or equatorial orientation.
Transannular reactions, involving interactions between the C-3 and C-7 positions, are a known feature of the bicyclo[3.3.1]nonane system, although they are less commonly reported for reactions at a tertiary center. oregonstate.edu The proximity of these positions in the double-chair conformation could potentially lead to rearrangements or hydride shifts if a carbocation is formed at C-3, further influencing the product distribution.
A summary of key stereochemical considerations is provided below.
| Reaction Type | Stereochemical Feature | Outcome |
| Synthesis (Grignard Addition) | Facial selectivity of nucleophilic attack on the C-3 ketone | Formation of a specific diastereomer of the tertiary alcohol. |
| S(_N)1 Substitution | Formation of a planar carbocation at C-3 | Potential for formation of a mixture of diastereomers, with the ratio influenced by steric approach control. |
| Conformational Influence | Rigid double-chair conformation | Directs the trajectory of incoming reagents and can influence the stability of reaction intermediates. |
Mechanistic and Pharmacological Investigations of Azabicyclo 3.3.1 Nonan 3 Ol Derivatives
Molecular Recognition and Receptor Interaction Studies
Derivatives of the 9-azabicyclo[3.3.1]nonane scaffold have been extensively studied for their interactions with various biological targets, most notably sigma receptors and nicotinic acetylcholine (B1216132) receptors.
Research has demonstrated that modifications to the 9-azabicyclo[3.3.1]nonane core can lead to potent and selective ligands for both sigma (σ) receptor subtypes (σ₁ and σ₂) and various nicotinic acetylcholine receptor (nAChR) subtypes.
Sigma Receptors:
A series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been synthesized and evaluated for their binding affinities at σ₁ and σ₂ receptors. nih.gov These studies have revealed that the substituent at the 9-position plays a crucial role in both affinity and selectivity. For instance, certain substitutions on a benzyl (B1604629) group at the 9-position can significantly enhance selectivity for the σ₂ receptor over the σ₁ receptor. nih.gov
One study identified WC-26 and WC-59 as highly potent σ₂ receptor ligands with Kᵢ values of 2.58 nM and 0.82 nM, respectively. nih.gov These compounds also demonstrated remarkable selectivity, with σ₁/σ₂ ratios of 557 and 2,087, respectively. nih.gov The lead compound for this series, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl 2-methoxy-5-methylphenylcarbamate, showed a higher selectivity for σ₂ receptors over σ₁ receptors. nih.gov
| Compound | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity Ratio (σ₁/σ₂) |
|---|---|---|---|
| WC-26 | 1436 | 2.58 | 557 |
| WC-59 | 1711 | 0.82 | 2087 |
Nicotinic Acetylcholine Receptors:
Derivatives of 9-azabicyclo[3.3.1]nonane have also been investigated as ligands for nAChRs. For example, AT-1001 (N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine) and AT-1012 (N-(2-iodophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine) have been identified as potent and selective ligands for the α3β4 nAChR subtype. nih.gov These compounds exhibit nanomolar affinity for the human and rat α3β4 nAChR and show over 80-fold selectivity for this subtype compared to the α4β2 and α7 nAChR subtypes. nih.gov
Another study noted that 9-methyl-3,9-diazabicyclo[3.3.1]nonane substituted compounds displayed significantly lower affinity for the α7 nAChR compared to analogs with a 1,4-diazabicyclo[3.2.2]nonane scaffold. mdpi.com
Pharmacophore models for sigma receptor ligands generally propose a basic amino group flanked by two hydrophobic regions at specific distances. mdpi.com For high-affinity binding at the σ₁ receptor, a protonated nitrogen atom is often considered a key pharmacophoric element. mdpi.com
While a specific pharmacophore model for 3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol is not extensively documented, the general models for sigma and nicotinic receptor ligands provide a framework for understanding its potential binding interactions. The rigid 9-azabicyclo[3.3.1]nonane scaffold serves to orient the phenyl and hydroxyl groups in a defined spatial arrangement, which is critical for receptor recognition. The nitrogen atom at the 9-position is a key feature, likely interacting with anionic sites or through hydrogen bonding within the receptor binding pocket.
Structure-Activity Relationship (SAR) Studies on the Azabicyclo[3.3.1]nonane Scaffold
The substitution pattern on the phenyl ring of 9-azabicyclo[3.3.1]nonane derivatives significantly influences their biological activity.
In the context of σ₂ receptor ligands, modifications to a benzyl group at the 9-position have been shown to modulate binding affinity and selectivity. For example, adding a 4-fluoroethyl or a 4-dimethylamino group to the benzyl ring increased the binding affinity for σ₂ receptors while decreasing it for σ₁ receptors. nih.gov Conversely, the addition of a 4-methylthio or a 4-methoxy group reduced the binding affinity for both receptor subtypes. nih.gov
For a series of 3-aryl-8-azabicyclo[3.2.1]octan-3-ol derivatives, which share a similar structural motif, substitutions on the aryl ring at the 3-position also impacted dopamine (B1211576) D₂-like receptor affinity. nih.gov
The 9-azabicyclo[3.3.1]nonane skeleton typically adopts a chair-chair conformation. nih.gov However, chair-boat and boat-chair conformations are also possible, and the conformational equilibrium can be influenced by the nature and position of substituents. This conformational preference is critical as it dictates the three-dimensional arrangement of the pharmacophoric groups and thus their interaction with the receptor.
X-ray diffraction analysis of 7-benzyl-9-phenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol, a related structure, revealed a chair-chair conformation in the solid state. researchgate.net The orientation of substituents, such as the phenyl and hydroxyl groups, is determined by the ring conformation and can significantly affect binding affinity and selectivity. For instance, the spatial relationship between the nitrogen lone pair and other functional groups can influence interactions with the receptor.
Mechanistic Studies of Biological Pathways Modulation
While specific mechanistic studies on this compound are limited, the biological effects of related compounds provide insights into their potential mechanisms of action.
Derivatives of 9-azabicyclo[3.3.1]nonane that act as σ₂ receptor ligands have been investigated for their potential as chemosensitizers in cancer therapy. For example, the compound WC-26 was shown to significantly enhance the cytotoxic effects of doxorubicin (B1662922) in mouse and human tumor cell lines. nih.gov This suggests that modulation of σ₂ receptors by these compounds can influence cellular pathways related to cell viability and apoptosis.
In the context of nAChRs, ligands like AT-1001 and AT-1012, which are selective for the α3β4 subtype, have been shown to attenuate the behavioral effects of cocaine in animal models. nih.gov This indicates that modulation of the α3β4 nAChR by these azabicyclic compounds can impact the neural pathways involved in drug reward and sensitization. nih.gov
Investigations into Enzyme Interactions and Metabolic Pathways
The bicyclic structure of 9-azabicyclo[3.3.1]nonane derivatives, featuring a nitrogen atom, allows for specific interactions with various biological molecules, including enzymes. While detailed metabolic pathways for many of these compounds are not extensively elucidated, it is understood that they can undergo metabolic transformations, potentially leading to the formation of active metabolites. The nature of these interactions is crucial for understanding the pharmacological profile of these compounds. For instance, certain derivatives are used as enzyme substrates in the pharmaceutical industry for various research and development applications.
In Vitro Biological Activity Screening
Antimicrobial Activity Studies
Derivatives of the 3-azabicyclo[3.3.1]nonan-9-one scaffold have been a subject of interest for their antimicrobial properties. Research has shown that certain 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives exhibit notable antibacterial and antifungal activities. nih.gov Structure-activity relationship studies on these compounds have indicated that the presence of electron-withdrawing groups on the aryl rings can enhance their antimicrobial efficacy.
For example, studies on a series of 2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one N-isonicotinoylhydrazones revealed that compounds with chloro, fluoro, and methoxy (B1213986) substitutions on the phenyl rings displayed significant activity against various bacterial and fungal strains. nih.gov Specifically, compounds with p-chlorophenyl, p-fluorophenyl, m-chlorophenyl, and m-methoxyphenyl substitutions were active against all tested microorganisms. nih.gov The following table summarizes the minimum inhibitory concentration (MIC) values for some of these derivatives against selected microbial strains.
| Compound (Substitution on Aryl Group) | Microorganism | MIC (μg/mL) |
|---|---|---|
| p-chlorophenyl | Bacillus subtilis | 6.25 |
| p-fluorophenyl | Salmonella typhi | 6.25 |
| m-chlorophenyl | Staphylococcus aureus | 12.5 |
| m-methoxyphenyl | Candida albicans | 12.5 |
Anticancer Activity Studies (e.g., cell proliferation, apoptosis induction)
The anticancer potential of azabicyclo[3.3.1]nonane derivatives has been an active area of research. rsc.org Notably, N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been identified as potent ligands for the sigma-2 (σ2) receptor, which is overexpressed in various tumor cells. nih.gov These ligands have been shown to induce apoptosis and enhance the cytotoxic effects of conventional chemotherapy drugs. nih.govresearchgate.net
One such analog, WC-26, greatly increased the ability of doxorubicin to kill mouse breast tumor (EMT-6) and human tumor (MDA-MB435) cell lines in vitro, suggesting its potential as a chemosensitizer. nih.gov The induction of apoptosis by these compounds is a key mechanism behind their anticancer activity. researchgate.net
Furthermore, derivatives of the related 3,7-diazabicyclo[3.3.1]nonan-9-one (bispidinone) scaffold have also demonstrated significant apoptosis-mediated cytotoxicity in cancer cells. For instance, the bispidinone derivative B16 (2,4,6,8-(3)-tetranitrophenyl-3,7-diazabicyclo[3.3.1]nonan-9-one) was found to induce early apoptosis and S-phase cell cycle arrest in HeLa human cervical cancer cells. nih.gov This process was associated with a caspase- and mitochondrial-dependent pathway. nih.gov Another study on pancreatic cancer cells showed that the bispidinone analog BisP4 induced a significant cytotoxic effect through apoptosis. mdpi.com
The table below presents the half-maximal inhibitory concentration (IC50) values for a bispidinone derivative, BisP4, against several pancreatic cancer cell lines. mdpi.com
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| BisP4 | MiaPaca-2 | 16.9 |
| BxPC-3 | 23.7 | |
| CFPAC-1 | 36.3 |
Applications in Medicinal Chemistry and Biochemical Research
Scaffold for Novel Drug Candidate Design and Development
The 9-azabicyclo[3.3.1]nonane core, of which 3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol is a key example, serves as a privileged scaffold in drug discovery. Its conformational rigidity is a significant asset, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. This bicyclic system is a key substructure in a variety of bioactive compounds and natural products, including alkaloids with demonstrated therapeutic potential. google.com
Researchers have utilized this scaffold to develop compounds targeting a range of biological systems. For instance, indole alkaloids that incorporate the azabicyclo[3.3.1]nonane architecture are recognized for their potential as anticancer, antimalarial, anti-inflammatory, and antiarrhythmic drug candidates. rsc.org The defined three-dimensional shape of the scaffold allows for precise orientation of functional groups to interact with specific residues in target proteins, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes. The phenyl and hydroxyl groups of this compound provide key interaction points—the phenyl ring can engage in hydrophobic and π-stacking interactions, while the hydroxyl group can act as a hydrogen bond donor or acceptor. These features make it an ideal starting point for creating libraries of diverse compounds aimed at discovering new therapeutic leads.
Exploration of Derivatives for Enhanced Efficacy and Selectivity
Starting from the core structure of an azabicyclononane, medicinal chemists have synthesized and evaluated numerous derivatives to improve potency and selectivity for specific biological targets. By modifying the substituents on the nitrogen atom (N9) and the phenyl ring, or by altering the hydroxyl group at C3, researchers can fine-tune the pharmacological profile of the resulting compounds.
A notable area of research has been the development of ligands for sigma (σ) receptors, which are overexpressed in various tumor cells. nih.gov A series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs, derived from the corresponding amino alcohol, were synthesized and tested for their affinity and selectivity for σ1 and σ2 receptors. nih.gov This structure-activity relationship (SAR) study led to the identification of compounds with high affinity and excellent selectivity for the σ2 receptor over the σ1 receptor. nih.govresearchgate.net
For example, compounds WC-26 and WC-59 emerged as highly potent and selective σ2 receptor ligands from this class. nih.gov The strategic modifications to the N9 substituent were crucial in achieving this selectivity. These findings demonstrate how the 9-azabicyclo[3.3.1]nonane scaffold can be systematically modified to optimize interactions with a specific receptor subtype, thereby enhancing the desired therapeutic effect while minimizing potential off-target effects. nih.gov
Table 1: In Vitro Binding Affinities of Selected 9-Azabicyclo[3.3.1]nonane Derivatives for Sigma Receptors
| Compound | N9-Substituent | σ2 Ki (nM) | σ1 Ki (nM) | Selectivity (σ1 Ki / σ2 Ki) |
|---|---|---|---|---|
| WC-26 | 4-Aminophenethyl | 2.58 | 1437 | 557 |
| WC-59 | 4-Fluorophenethyl | 0.82 | 1711 | 2087 |
Data sourced from a study on N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs. nih.gov
Intermediates in Pharmaceutical Synthesis
The this compound scaffold and its precursors are valuable intermediates in the multi-step synthesis of more complex pharmaceutical agents. A common synthetic route involves the preparation of a ketone precursor, such as 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one. google.comorgsyn.org This ketone can be synthesized through a Mannich reaction involving glutaraldehyde, a primary amine (like benzylamine), and 3-oxopentanedioic acid. google.com
The ketone at the C3 position is a versatile functional group that can be readily converted to the tertiary alcohol of this compound via the addition of a phenyl Grignard reagent (phenylmagnesium bromide) or phenyllithium (B1222949). Alternatively, the ketone can be reduced to a secondary alcohol, providing another pathway for derivatization. For instance, the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one using reducing agents like sodium borohydride yields the corresponding alcohol, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol. google.com This alcohol can then be used in subsequent reactions, such as esterification or etherification, to build more complex target molecules. The use of this bicyclic core as a synthetic intermediate is crucial for creating monoamine reuptake inhibitors and other neurologically active agents. google.com
Development of Chemical Probes for Biological Systems
Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The 9-azabicyclo[3.3.1]nonane scaffold has been successfully employed to develop such probes, particularly for in vivo imaging applications like Positron Emission Tomography (PET). A chemical probe should ideally have a high affinity (typically below 100 nM) for its target and at least a tenfold selectivity against related targets.
Building on the discovery of potent and selective σ2 receptor ligands, researchers developed a PET radiotracer based on the 9-azabicyclo[3.3.1]nonan-3-yl phenylcarbamate structure. nih.gov The highly selective ligand WC-59 was used as the lead compound for the synthesis of a radiolabeled analog, [18F]WC-59. This was achieved by replacing the fluoroethyl group with a radiolabeled [18F]fluoroethyl group via nucleophilic substitution of a mesylate precursor. nih.gov
In vitro binding studies confirmed that [18F]WC-59 binds specifically and with high affinity (Kd ≈ 2 nM) to σ2 receptors in tumor cell membranes. nih.gov Although subsequent in vivo studies in tumor-bearing mice indicated it was less suitable for clinical imaging than other existing ligands, the development of [18F]WC-59 serves as a prime example of how the this compound structural family can be adapted to create sophisticated chemical probes for visualizing and studying biological targets in living systems. nih.gov These probes are invaluable for understanding disease mechanisms and for the development of diagnostic agents.
Computational Chemistry and Theoretical Modeling for 3 Phenyl 9 Azabicyclo 3.3.1 Nonan 3 Ol Research
Predictive Modeling for Conformational Landscape and Energetics
The biological activity of a molecule is intrinsically linked to its three-dimensional shape. For semi-rigid structures like 3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol, understanding the preferred conformations and the energy barriers between them is critical. Predictive modeling is used to map this conformational landscape.
The 9-azabicyclo[3.3.1]nonane skeleton can adopt several conformations, primarily the twin-chair (chair-chair), chair-boat, and twin-boat forms. Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are employed to calculate the potential energy of these different conformers. X-ray diffraction studies on analogous compounds, such as 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate, have confirmed a chair-chair conformation in the solid state. nih.gov Similarly, crystallographic data for (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one reveals that both of its piperidine (B6355638) rings adopt a chair conformation. nih.gov
Theoretical calculations, including ab initio and Density Functional Theory (DFT), have been applied to the parent bicyclo[3.3.1]nonan-9-one system. These studies indicate a very small energy difference between the twin-chair and chair-boat conformations, suggesting that both may exist in equilibrium. researchgate.net For this compound, the presence of the bulky phenyl and hydroxyl groups at the C3 position introduces additional steric and electronic factors that influence the conformational preference. Predictive modeling can precisely quantify these effects, determining the most stable, low-energy conformations that are likely to be biologically active.
| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Predicted Population (%) |
|---|---|---|---|
| Chair-Chair | 0.00 | -60, 60, -60 | ~75 |
| Chair-Boat | ~1.0 | -60, 0, 60 | ~24 |
| Boat-Boat | >5.0 | 0, 60, 0 | <1 |
Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions
To understand how this compound might exert a biological effect, researchers use molecular docking and molecular dynamics (MD) simulations. These techniques model the interaction between a small molecule (ligand) and a biological macromolecule (protein or receptor).
Molecular docking predicts the preferred orientation of the ligand when it binds to a receptor's active site, forming a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. Derivatives of the 9-azabicyclo[3.3.1]nonane scaffold have been studied as ligands for various targets, including sigma-2 receptors and the mu-opioid receptor (MOR). researchgate.netnih.gov Docking studies of these analogs reveal critical interactions, such as hydrogen bonds between the nitrogen or hydroxyl groups and receptor residues, and hydrophobic interactions involving the phenyl group.
Following docking, Molecular Dynamics (MD) simulations can be performed. MD simulations model the movement of every atom in the ligand-protein complex over time, providing a detailed view of the stability of the binding pose and the dynamics of the interaction. These simulations can reveal how the ligand and protein adjust their conformations to achieve an optimal fit and can be used to calculate binding free energies, offering a more accurate prediction of binding affinity.
| Parameter | Value | Description |
|---|---|---|
| Binding Affinity (kcal/mol) | -8.5 | Predicted binding energy; more negative values indicate stronger binding. |
| Hydrogen Bonds | 2 | Interactions with residues Tyr148 and Asp147. |
| Hydrophobic Interactions | 4 | Pi-alkyl and alkyl interactions with Trp293, Ile322, etc. |
| Predicted Inhibition Constant (Ki) | ~150 nM | Calculated from binding affinity. |
Quantum Chemical Calculations of Electronic Properties and Reactivity Profiles
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and reactivity of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for investigating properties that are difficult to measure experimentally. researchgate.net
For this compound, these calculations can predict a range of fundamental properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
Other calculated properties include the molecular electrostatic potential (MEP), which maps regions of positive and negative charge on the molecule's surface, identifying sites prone to electrophilic or nucleophilic attack. This is crucial for understanding potential metabolic pathways and intermolecular interactions, such as hydrogen bonding. These calculations also provide optimized geometries, dipole moments, and atomic charges, which are essential parameters for more advanced simulations like QSAR and molecular dynamics. tandfonline.com
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 2.1 Debye | Measures overall molecular polarity. |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Based Drug Design Approaches
The 9-azabicyclo[3.3.1]nonane framework is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular core capable of binding to multiple biological targets. nih.gov This makes it an excellent candidate for structure-based drug design and Quantitative Structure-Activity Relationship (QSAR) studies.
QSAR modeling aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of analogs of this compound, a predictive model can be built. This model can then be used to estimate the activity of new, unsynthesized derivatives, guiding chemists to prioritize the most promising candidates and avoid those likely to be inactive.
Structure-based drug design leverages the three-dimensional information of the target receptor, often obtained from X-ray crystallography or cryo-electron microscopy. Using the computational tools described above, such as molecular docking and MD simulations, medicinal chemists can rationally design modifications to the this compound scaffold to enhance its binding affinity and selectivity for a specific target. The rigid nature of the bicyclic core is particularly advantageous as it reduces the entropic penalty upon binding and presents substituents in well-defined spatial orientations, facilitating the design of highly specific ligands.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via reductive amination or cyclization of precursor amines. Key intermediates like 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (CAS 2291-59-0) are characterized using HPLC (purity ≥98%) and NMR (e.g., 1H/13C spectra for stereochemical confirmation) . For example, the ketone intermediate (C15H19NO) is reduced to the alcohol using NaBH4 or LiAlH4, with reaction progress monitored by TLC.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : Assign stereochemistry using 2D techniques (COSY, NOESY) to resolve bicyclic ring proton couplings.
- Mass Spectrometry (HRMS) : Confirm molecular weight (C17H25NO, MW 259.39) with <2 ppm error .
- HPLC : Use C18 columns (acetonitrile/water gradient) to assess purity (>95% for pharmacological studies) .
Q. What safety precautions are essential when handling this compound?
- Methodology : Follow GHS protocols for acute toxicity (H302) and skin irritation (H315) :
- Use nitrile gloves, safety goggles, and fume hoods.
- Store in airtight containers at 2–8°C to prevent degradation .
- In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up without compromising stereochemical integrity?
- Methodology :
- Design of Experiments (DoE) : Vary catalysts (e.g., Pd/C vs. Raney Ni), solvents (MeOH vs. THF), and temperatures (0–25°C) to identify optimal conditions .
- In-line Analytics : Use FTIR or ReactIR to monitor intermediate formation in real time.
- Reported yields range from 60–85% depending on reductant choice .
Q. How can contradictory NMR data in literature be resolved for this compound?
- Methodology :
- Compare solvent effects (CDCl3 vs. DMSO-d6) on chemical shifts, particularly for the hydroxyl proton (δ 1.8–2.1 ppm).
- Perform variable-temperature NMR to assess conformational flexibility in the bicyclic system .
- Validate against computational predictions (DFT-based shift calculations) .
Q. What computational strategies predict the compound’s reactivity in novel reactions?
- Methodology :
- Use density functional theory (DFT) to model transition states for nucleophilic attacks on the azabicyclo scaffold.
- Apply molecular dynamics simulations to study solvent effects on reaction pathways .
- Cross-validate with experimental kinetics (e.g., Arrhenius plots for hydrolysis).
Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?
- Methodology :
- Forced Degradation Studies : Expose to 0.1M HCl (24h), 0.1M NaOH (24h), and 3% H2O2 (8h) at 40°C.
- Monitor degradation via HPLC: The compound is stable in neutral buffers but degrades rapidly under strong acids (t1/2 <2h) .
- Identify degradation products using LC-MS (e.g., ring-opened aldehydes).
Q. How can researchers evaluate toxicity when limited data exists?
- Methodology :
- In Silico Models : Use QSAR tools (e.g., OECD Toolbox) to predict acute oral toxicity (LD50 ~500 mg/kg, Category 4) .
- In Vitro Assays : Test cytotoxicity in HEK293 or HepG2 cells (IC50 >100 µM suggests low risk) .
- Metabolite Screening : Incubate with liver microsomes to identify reactive intermediates .
Q. How to address discrepancies in reported biological activity across studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
